molecular formula C16H10ClFN4S B287245 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287245
M. Wt: 344.8 g/mol
InChI Key: RHUWIOUJHMYTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, it has been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits low toxicity and does not cause significant damage to normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to possess neuroprotective properties and can potentially be used for the treatment of Alzheimer's disease and epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anti-cancer activity, low toxicity, and potential therapeutic applications in various diseases. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For the research on 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods, the determination of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to explore its potential therapeutic applications in various diseases and to identify any potential drug interactions or side effects.
Conclusion:
In conclusion, 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential for therapeutic applications in various diseases. Its potent anti-cancer activity and neuroprotective properties make it a promising candidate for the development of novel therapies. However, further studies are needed to determine its safety and efficacy in humans and to explore its full potential in the field of medicine.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorophenyl hydrazine with 4-fluorobenzyl bromide in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate 3-(4-fluorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which is then reacted with sulfur and sulfuric acid to yield the final product.

Scientific Research Applications

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to possess neuroprotective properties and can potentially be used for the treatment of Alzheimer's disease and epilepsy.

properties

Product Name

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H10ClFN4S

Molecular Weight

344.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4S/c17-12-5-3-11(4-6-12)15-21-22-14(19-20-16(22)23-15)9-10-1-7-13(18)8-2-10/h1-8H,9H2

InChI Key

RHUWIOUJHMYTPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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